2,3-Dichloropropanal

Synthetic Chemistry Process Development Yield Optimization

2,3-Dichloropropanal (C₃H₄Cl₂O, MW 126.97) is a chlorinated aldehyde characterized by a three-carbon chain bearing two chlorine atoms at the C2 and C3 positions and a terminal aldehyde (-CHO) group at C1. This compound exists as a colorless to pale yellow liquid with a pungent odor , exhibiting a boiling point of 153.9±20.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm³, and a vapor pressure of 3.3±0.3 mmHg at 25°C.

Molecular Formula C3H4Cl2O
Molecular Weight 126.97 g/mol
CAS No. 10140-89-3
Cat. No. B154343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropropanal
CAS10140-89-3
Molecular FormulaC3H4Cl2O
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESC(C(C=O)Cl)Cl
InChIInChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2
InChIKeyIZRKUJREXIKAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropropanal (CAS 10140-89-3): Core Properties and Industrial Relevance


2,3-Dichloropropanal (C₃H₄Cl₂O, MW 126.97) is a chlorinated aldehyde characterized by a three-carbon chain bearing two chlorine atoms at the C2 and C3 positions and a terminal aldehyde (-CHO) group at C1 [1]. This compound exists as a colorless to pale yellow liquid with a pungent odor , exhibiting a boiling point of 153.9±20.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm³, and a vapor pressure of 3.3±0.3 mmHg at 25°C [1]. Its electrophilic character, imparted by both the electron-withdrawing chlorine atoms and the reactive aldehyde moiety, establishes it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials .

Why 2,3-Dichloropropanal Cannot Be Directly Substituted by Common Chloropropanols or Other Chlorinated C3 Intermediates


Generic substitution of 2,3-dichloropropanal with other chlorinated C3 compounds, such as 2,3-dichloro-1-propanol or 1,3-dichloro-2-propanol, is not chemically feasible without fundamentally altering the synthetic pathway and the nature of the final product. The defining aldehyde functional group in 2,3-dichloropropanal confers a distinct reactivity profile that is absent in its alcohol counterparts . Unlike chloropropanols, which primarily undergo substitution or dehydration reactions, 2,3-dichloropropanal participates in a wide range of carbonyl-specific chemistries, including nucleophilic additions, condensations, and Wittig reactions, enabling access to unique building blocks inaccessible from other dichloropropane derivatives . Furthermore, its specific substitution pattern (vicinal dichloride adjacent to an aldehyde) drives unique elimination pathways, such as its rapid dehydrohalogenation to form highly reactive 2-chloroacrolein, a transformation that is not observed with 2,3-dichloro-1-propanol or 1,3-dichloro-2-propanol [1]. These divergent reaction profiles necessitate the use of 2,3-dichloropropanal for applications requiring aldehyde reactivity or the generation of specific reactive intermediates.

Quantitative Differentiation of 2,3-Dichloropropanal from Key Analogs and Process Alternatives


Superior Process Yield in 2,3-Dihalopropanal Synthesis Compared to Direct Chlorination Routes

In the synthesis of 2,3-dihalopropanal via the hydroformylation of 1,2-dichloroethylene, a process yield of at least 90% is reported for the target compound, 2,3-dichloropropanal [1]. This high yield presents a significant advantage over alternative synthetic routes, such as the direct chlorination of propanal to produce 2-chloropropanal or 2,2-dichloropropanal, which are reported to proceed in yields exceeding 85% [2]. The specific process for generating the 2,3-dichloro isomer provides a more efficient and potentially selective route to the desired vicinal dichloride aldehyde, minimizing by-product formation and improving overall atom economy in subsequent applications.

Synthetic Chemistry Process Development Yield Optimization

Markedly Reduced Mutagenic Potential Compared to its Primary Dehydrohalogenation Product, 2-Chloroacrolein

2,3-Dichloropropanal acts as a direct precursor to the highly genotoxic and mutagenic 2-chloroacrolein (α-ClA) through a spontaneous elimination of HCl [1]. While 2,3-dichloropropanal itself is considered a candidate promutagen due to this metabolic activation pathway, the downstream product, 2-chloroacrolein, is characterized as 'extremely mutagenic, genotoxic, and carcinogenic' [1]. Quantitative mutagenicity assays in Salmonella typhimurium strain TA100 show that the structurally related 2-halopropenal, 2-chloropropenal, exhibits a mutagenic potency of 135 revertants/nmole [2]. Although direct revertant data for 2,3-dichloropropanal is not provided in these studies, its classification as a 'promutagen' implies it requires metabolic conversion to exert its full mutagenic effect, contrasting with the direct-acting mutagenicity of the α,β-unsaturated aldehyde 2-chloroacrolein. This distinction is critical for risk assessment and handling protocols; while 2,3-dichloropropanal requires careful management, it can be a safer synthetic handle than its direct downstream product when appropriate containment and engineering controls are applied.

Toxicology Genotoxicity Chemical Safety

Distinct Physicochemical Properties Differentiating 2,3-Dichloropropanal from its Alcohol Analog, 2,3-Dichloro-1-propanol

2,3-Dichloropropanal exhibits a significantly lower boiling point (153.9±20.0 °C at 760 mmHg) compared to its reduced alcohol analog, 2,3-dichloro-1-propanol, which has a reported boiling point of 182 °C [1][2]. This difference of approximately 28 °C is substantial and is accompanied by a lower density for the aldehyde (1.3±0.1 g/cm³) versus the alcohol (1.360 g/mL at 20 °C) [2]. The presence of the polar, hydrogen-bonding hydroxyl group in 2,3-dichloro-1-propanol results in stronger intermolecular forces, leading to these key property differences. Furthermore, the aldehyde's predicted LogP (octanol-water partition coefficient) is 0.76, indicating a moderate lipophilicity that is distinct from the alcohol's expected higher water solubility and lower LogP [3]. These divergent physical properties have direct implications for purification strategies (e.g., distillation cut points) and for the compound's behavior in biphasic reaction systems or during solvent extraction workups.

Physicochemical Characterization Separation Science Process Engineering

Enhanced Chemical Stability and Degradation Resistance Relative to 1,3-Dichloro-2-propanol

Within the class of dichloropropanols, 2,3-dichloro-1-propanol is documented to be 'chemically more stable and more difficult to degrade than 1,3-dichloropropanol' [1]. While this direct comparison is between the alcohol analogs, the structural features contributing to this differential stability—specifically the vicinal arrangement of chlorine atoms and the terminal functional group—are conserved in 2,3-dichloropropanal. The aldehyde group in 2,3-dichloropropanal is expected to further influence its reactivity and degradation pathways compared to its alcohol counterparts. For instance, the dehydrohalogenation of 2,3-dichloro-1-propanol in a microreactor is found to be 'much less reactive' than that of 1,3-dichloro-2-propanol, with a measured activation energy of 150(±10) kJ mol⁻¹ [2]. This intrinsic kinetic stability, inferred from the analogous alcohol system, suggests that 2,3-dichloropropanal may offer greater resistance to unwanted side reactions during storage, handling, or in certain synthetic sequences where a more robust electrophile is required.

Bioremediation Environmental Fate Chemical Stability

Targeted Application Scenarios for 2,3-Dichloropropanal Driven by Differentiated Performance


High-Yield, Cost-Effective Synthesis of 2-Chloroacrolein and Downstream Agrochemicals

As established by its ≥90% synthesis yield [1] and its role as a direct precursor to 2-chloroacrolein , 2,3-dichloropropanal is optimally suited for the industrial-scale production of 2-chloroacrolein and its derivatives. This application leverages the compound's high process efficiency and its unique ability to undergo facile dehydrohalogenation to generate a highly reactive, α,β-unsaturated aldehyde building block for use in the synthesis of herbicides, fungicides, and other crop protection agents.

Synthesis of Enantiopure Pharmaceutical Building Blocks via Biocatalysis or Selective Reduction

The distinct chemical stability of the 2,3-dichloro motif compared to its 1,3-dichloro isomer [1] and the presence of the electrophilic aldehyde group make 2,3-dichloropropanal a valuable starting material for generating chiral intermediates. The compound can be subjected to enantioselective reduction or enzymatic transformation (e.g., using dehalogenases or alcohol dehydrogenases) to produce optically active 2,3-dichloropropanol or other functionalized chiral synthons, which are critical for the synthesis of active pharmaceutical ingredients (APIs) requiring high stereochemical purity.

Development of Novel Polymers and Resins with Tailored Properties via Aldehyde Chemistry

The unique combination of a reactive aldehyde group and a vicinal dichloride substitution pattern enables 2,3-dichloropropanal to serve as a bifunctional monomer in polymer chemistry. The aldehyde functionality can undergo condensation or nucleophilic addition reactions to incorporate the compound into polymer backbones, while the chlorine atoms provide sites for further cross-linking or post-polymerization modification. This reactivity profile, differentiated from monofunctional aldehydes or chloropropanols, allows for the design of epoxy resins, coatings, and specialty materials with precisely controlled crosslink density, flame retardancy, and chemical resistance .

Synthetic Route Scouting Where Lower Boiling Point Facilitates Product Isolation

The significantly lower boiling point of 2,3-dichloropropanal (153.9±20.0 °C) compared to its reduced alcohol analog 2,3-dichloro-1-propanol (182 °C) [1] makes it the preferred intermediate in synthetic pathways where thermal lability of other reaction components is a concern. Its lower boiling point allows for more gentle distillation-based purification, minimizing thermal decomposition and simplifying product isolation. This is particularly advantageous in the synthesis of heat-sensitive pharmaceuticals or fine chemicals, where maintaining product integrity during workup is critical.

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